PJ34
Overview
Description
PJ34 is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine, forming a non-linear skeleton
Preparation Methods
The synthesis of PJ34 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenanthridine moiety, which can be derived from commercially available starting materials.
Reaction Conditions: The phenanthridine derivative is then subjected to a series of reactions, including nitration, reduction, and acylation, to introduce the desired functional groups.
Final Steps: The final step involves the reaction of the intermediate with dimethylamine and glycine to form the target compound.
Chemical Reactions Analysis
PJ34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its chemical properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PJ34 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of PJ34 involves its interaction with specific molecular targets. It acts as an NAD-dependent ADP-ribosyltransferase (ADPRT), catalyzing the transfer of the ADP-ribosyl moiety of oxidized NAD onto eukaryotic elongation factor 2 (eEF-2), thereby arresting protein synthesis . This mechanism is of particular interest in the study of bacterial toxins and their effects on human cells.
Comparison with Similar Compounds
PJ34 can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound, which lacks the additional functional groups present in the target compound.
6-Oxo-5,6-dihydrophenanthridine: A derivative with similar structural features but different functional groups.
N~2~,N~2~-Dimethylglycinamide: A simpler compound with a similar amide structure but lacking the phenanthridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-19-1 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PJ-34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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